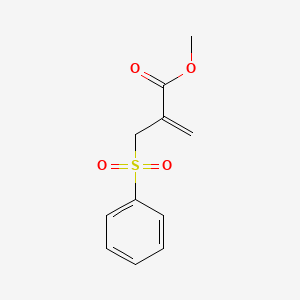
Methyl 2-((phenylsulfonyl)methyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((phenylsulfonyl)methyl)acrylate: is an organic compound with the molecular formula C11H12O4S It is a derivative of acrylate, featuring a phenylsulfonyl group attached to the methyl group of the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-((phenylsulfonyl)methyl)acrylate can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with the release of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor. The process is efficient, safe, and convenient, allowing for high yields and minimal side products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((phenylsulfonyl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used
Scientific Research Applications
Methyl 2-((phenylsulfonyl)methyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-((phenylsulfonyl)methyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the acrylate moiety. This makes the compound highly reactive in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl phenylsulfonylacetate: Similar in structure but lacks the acrylate moiety.
Ethyl 2-((phenylsulfonyl)methyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-((phenylsulfonyl)methyl)acrylate is unique due to the presence of both the phenylsulfonyl and acrylate groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Biological Activity
Methyl 2-((phenylsulfonyl)methyl)acrylate (MSMA) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of MSMA, detailing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H14O4S
- Molecular Weight : 270.31 g/mol
- Functional Groups : Acrylate and sulfonyl groups
This structure contributes to its reactivity, particularly as a Michael acceptor, which plays a critical role in its biological interactions.
MSMA is primarily recognized for its ability to undergo Michael addition reactions with nucleophiles, such as thiols. This property allows it to interact with various biological molecules, leading to significant biological effects:
- Michael Addition : The compound acts as an electrophile, reacting with thiol groups in proteins and other biomolecules, which can alter their function and lead to therapeutic effects or toxicity.
Biological Activities
Research has indicated several biological activities associated with MSMA:
- Antimicrobial Activity : Studies have shown that MSMA exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell membranes is a proposed mechanism of action.
- Anti-inflammatory Effects : MSMA has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity : Some studies indicate that MSMA can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of MSMA:
- Antimicrobial Studies : In vitro tests demonstrated that MSMA inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism involves disrupting the integrity of bacterial cell walls .
- Anti-inflammatory Research : In a murine model of acute inflammation, administration of MSMA significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting a mechanism involving inhibition of NF-kB signaling pathways .
- Cytotoxicity Assays : MSMA showed selective cytotoxicity towards human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. Flow cytometry analysis revealed that MSMA induces apoptosis through caspase activation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonylmethyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4S/c1-9(11(12)15-2)8-16(13,14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
IURXGXXNHGHUDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















